molecular formula C7H5ClO2S B1165697 2-(2-butoxyethoxy)acetic Acid CAS No. 107600-34-0

2-(2-butoxyethoxy)acetic Acid

Cat. No.: B1165697
CAS No.: 107600-34-0
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Description

2-(2-Butoxyethoxy)acetic acid (BEAA), with the molecular formula C₁₀H₂₀O₅ and average mass 220.265 g/mol, is a branched-chain alkoxyacetic acid derivative . It is a metabolite of diethylene glycol monobutyl ether acetate (DGBA), an industrial solvent, and is used in biomonitoring to assess occupational exposure to glycol ethers . BEAA also exhibits antifungal activity, as demonstrated in termite secretions that inhibit fungal growth .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-butoxyethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-2-3-4-11-5-6-12-7-8(9)10/h2-7H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCORDGVZLPBVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107600-34-0
Record name Poly(oxy-1,2-ethanediyl), α-butyl-ω-(carboxymethoxy)-
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URL https://commonchemistry.cas.org/detail?cas_rn=107600-34-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID601003011
Record name 2-(2-Butoxyethoxy)acetic acid
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82941-26-2
Record name 2-(2-Butoxyethoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82941-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-(2-butoxyethoxy)-
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Record name 2-(2-Butoxyethoxy)acetic acid
Source EPA DSSTox
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Record name (2-Butoxyethoxy)acetic Acid
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Comparison with Similar Compounds

Structural and Physicochemical Properties

BEAA belongs to the 2-(2-alkoxyethoxy)acetic acid family, differing in the length of the alkoxy chain (e.g., methoxy, ethoxy, butoxy). Key analogs include:

Compound Molecular Formula Molecular Weight (g/mol) Alkoxy Chain Key Applications
2-(2-Methoxyethoxy)acetic acid (MEAA) C₅H₁₀O₄ 134.13 Methoxy Biomonitoring of methoxy glycol ethers
2-(2-Ethoxyethoxy)acetic acid (EEAA) C₆H₁₂O₄ 148.16 Ethoxy Biomonitoring of ethoxy glycol ethers
2-(2-Butoxyethoxy)acetic acid (BEAA) C₁₀H₂₀O₅ 220.27 Butoxy Biomonitoring, antifungal activity

Key Observations :

  • BEAA’s butoxy chain enhances persistence in biological systems compared to shorter-chain analogs .

Excretion and Metabolic Behavior

Urinary excretion data from occupational exposure studies reveal differences in elimination efficiency:

Compound Average Urinary Excretion (mmol/mol creatinine)
MEAA 4.9 ± 4.3
EEAA 9.3 ± 8.0
BEAA 9.2 ± 7.4

Source : Human biomonitoring study .

  • Despite its larger size, BEAA is excreted at levels comparable to EEAA, suggesting differences in absorption, distribution, or metabolic activation .
  • Longer-chain alkoxy groups may delay enzymatic hydrolysis, leading to prolonged systemic exposure .

Antifungal Activity

BEAA is uniquely reported as an antifungal agent in termite secretions, inhibiting both parasitic fungi and entomopathogenic fungi . No similar activity is documented for MEAA or EEAA, highlighting the role of the butoxyethoxy group in bioactivity .

Industrial and Toxicological Relevance

  • MEAA: Used to monitor exposure to 2-(2-methoxyethoxy)ethanol, a solvent in paints and coatings.
  • BEAA : A biomarker for DGBA exposure, which is metabolized via hydrolysis and oxidation in rats. BEAA accounts for 50–60% of urinary metabolites in DGBA-exposed organisms .

Toxicity Considerations

  • MEAA and EEAA are classified as irritants (skin/eye) but lack detailed chronic toxicity data .
  • BEAA ’s chronic effects are less studied, though its parent compound, DGBA, is associated with reproductive toxicity in animal models .

Biomonitoring

  • BEAA, MEAA, and EEAA serve as non-invasive biomarkers for glycol ether exposure in occupational settings .
  • Linear relationships between urinary concentrations and airborne glycol ether levels enable dose-response assessments .

Preparation Methods

Oxidation of 2-(2-Butoxyethoxy)ethanol

A plausible route involves oxidizing the primary alcohol group in 2-(2-butoxyethoxy)ethanol to a carboxylic acid. This can be achieved using strong oxidizing agents:

Reaction scheme :
2-(2-Butoxyethoxy)ethanolH+KMnO4/CrO32-(2-Butoxyethoxy)acetic acid\text{2-(2-Butoxyethoxy)ethanol} \xrightarrow[\text{H}^+]{\text{KMnO}_4/\text{CrO}_3} \text{2-(2-Butoxyethoxy)acetic acid}

  • Conditions : Acidic aqueous medium, 60–100°C, 6–12 hours.

  • Challenges : Over-oxidation to CO₂ must be controlled. Catalytic systems (e.g., TEMPO/NaClO) may improve selectivity [hypothetical].

Nucleophilic Etherification Followed by Carboxylation

Williamson ether synthesis could construct the ether linkage before introducing the carboxylic acid group:

  • Etherification :
    Butoxyethyl bromide+Glycolic acid sodium salt2-(2-Butoxyethoxy)acetic acid salt\text{Butoxyethyl bromide} + \text{Glycolic acid sodium salt} \rightarrow \text{2-(2-Butoxyethoxy)acetic acid salt}

    • Solvent: Dry DMF or THF.

    • Catalyst: Phase-transfer agents (e.g., tetrabutylammonium bromide).

  • Acidification :
    SaltHCl2-(2-Butoxyethoxy)acetic acid\text{Salt} \xrightarrow{\text{HCl}} \text{2-(2-Butoxyethoxy)acetic acid}

Hydrolysis of Ester Precursors

While direct synthesis data are scarce, ester hydrolysis could yield the target acid. For example, hydrolyzing 2-(2-butoxyethoxy)ethyl acetate (hypothetical ester) under basic conditions:

2-(2-Butoxyethoxy)ethyl acetateNaOH2-(2-Butoxyethoxy)acetic acid+Ethanol\text{2-(2-Butoxyethoxy)ethyl acetate} \xrightarrow{\text{NaOH}} \text{2-(2-Butoxyethoxy)acetic acid} + \text{Ethanol}

  • Catalyst : Solid acid resins (e.g., Amberlyst-15) or enzymatic catalysts for milder conditions.

Industrial-Scale Production Challenges

The patent CN101337884A highlights continuous esterification using fixed-bed reactors for related esters, offering insights for adapting to carboxylic acid synthesis:

  • Catalyst Selection : Solid acid catalysts (e.g., sulfonated resins) enable recyclability and reduce wastewater vs. homogeneous acids.

  • Process Design :

    • Two-stage fixed-bed reactors (70–150°C) with azeotropic water removal.

    • Distillation for product purification and raw material recovery.

Table 2. Comparative Analysis of Catalysts

Catalyst TypeEfficiencyLifespanEnvironmental Impact
Homogeneous H₂SO₄ModerateSingle-useHigh (waste acid)
Solid acid resinHigh>1 yearLow

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-butoxyethoxy)acetic acid (BEAA) with high purity, and how can reaction by-products be minimized?

  • Methodological Answer : BEAA synthesis typically involves etherification and hydrolysis steps. For example, one approach starts with ethylene glycol derivatives and chlorinated intermediates under controlled acidic or basic conditions. To minimize by-products (e.g., oligomers or unreacted precursors), stepwise purification via liquid-liquid extraction and column chromatography is advised. Reaction parameters such as temperature (60–80°C) and catalyst selection (e.g., sulfuric acid or Amberlyst-15) are critical for optimizing yield .

Q. What analytical techniques are most effective for characterizing BEAA and verifying its purity?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation of ether and carboxylic acid groups (e.g., 1^1H NMR peaks at δ 3.5–4.0 ppm for ethoxy groups and δ 12–13 ppm for carboxylic protons) .
  • High-Performance Liquid Chromatography (HPLC) : To quantify purity using reverse-phase columns (C18) with UV detection at 210 nm .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode can confirm the molecular ion peak at m/z 177.1 (MHM-H
    ^-) .

Q. What safety protocols are essential for handling BEAA in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (BEAA is a severe eye irritant) .
  • Ventilation : Work in a fume hood to avoid aerosol inhalation.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does BEAA serve as a biomarker in toxicological studies, and what methodologies validate its role?

  • Methodological Answer : BEAA is a urinary metabolite of diethylene glycol butyl ether (DEGBE), used to assess occupational exposure. Quantification via GC-MS or LC-MS/MS in biological matrices (e.g., urine or blood) is standard. Calibration curves with deuterated internal standards (e.g., BEAA-d4_4) improve accuracy. Studies show BEAA excretion correlates with dermal absorption rates in animal models, supporting its biomarker utility .

Q. What challenges arise in elucidating the metabolic pathways of BEAA, and how can they be addressed experimentally?

  • Methodological Answer : Challenges include distinguishing BEAA from structurally similar metabolites (e.g., alkoxyacetic acids). Solutions involve:

  • Isotopic Tracer Studies : Using 14^{14}C-labeled DEGBE to track BEAA formation in vivo.
  • Enzyme Inhibition Assays : Identifying cytochrome P450 isoforms responsible for oxidative steps .
  • Tissue Distribution Analysis : Autoradiography or LC-MS in organ homogenates to map metabolic sites .

Q. How can computational modeling predict the reactivity of BEAA in environmental or biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict hydrolysis or oxidation susceptibility. For example, BEAA’s ether linkages show lower BDEs (~80 kcal/mol), indicating vulnerability to radical-mediated degradation .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological membranes to assess permeability and toxicity mechanisms .

Contradictions and Considerations

  • Synthesis By-Products : highlights optimized methods to reduce by-products, while suggests multi-step syntheses may introduce intermediates requiring rigorous purification. Researchers should validate purity at each step.
  • Biomarker Specificity : While BEAA is a DEGBE metabolite (), its presence may overlap with other alkoxyacetic acids ( ). Isotope dilution assays are recommended to enhance specificity.

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